The synthesis of Cyclosporin A-Derivative 2 involves several key methods that focus on modifying the original Cyclosporin A structure. One notable approach is the use of solid-phase peptide synthesis, which allows for the precise control of amino acid sequences and modifications.
Technical details indicate that careful optimization of reaction conditions (temperature, solvent choice, and reaction time) is crucial for achieving high yields and purity of the derivative .
Cyclosporin A-Derivative 2 maintains a complex molecular structure similar to that of its parent compound, characterized by a cyclic undecapeptide framework.
X-ray crystallography studies have shown that while the backbone conformations of Cyclosporin A and its derivative are nearly identical, the introduction of the hydroxypropyl group alters binding dynamics within the cyclophilin A binding pocket .
Cyclosporin A-Derivative 2 undergoes various chemical reactions that are critical for its synthesis and functionality:
The technical details surrounding these reactions highlight the importance of reaction conditions in maintaining the integrity and efficacy of the compound .
The mechanism of action of Cyclosporin A-Derivative 2 primarily revolves around its ability to inhibit calcineurin, a calcium-dependent phosphatase involved in T-cell activation.
Data suggests that while Cyclosporin A-Derivative 2 has lower binding affinity compared to Cyclosporin A (8-9 fold), it may still offer therapeutic benefits through altered pharmacodynamics .
Cyclosporin A-Derivative 2 exhibits distinct physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during formulation development .
Cyclosporin A-Derivative 2 has several scientific applications:
The ongoing research into derivatives like Cyclosporin A-Derivative 2 aims at improving efficacy while minimizing side effects associated with traditional immunosuppressants .
Cyclosporin A-Derivative 2 (CAS 156047-45-9) is a semi-synthetic analogue derived from the natural cyclic undecapeptide Cyclosporin A (CsA). Its molecular formula is C₅₈H₁₀₄N₁₀O₁₃, with a molecular weight of 1149.51 g/mol. Structurally, it retains the core 11-amino acid macrocyclic ring of CsA but incorporates modifications at specific positions, denoted by the sequence shortening VLA-{d-Ala}-LLV-{Aaa}-{Abu}-{Sar}. The "{d-Ala}" notation indicates a D-alanine substitution, while "{Aaa}" and "{Abu}" represent nonstandard amino acid residues (e.g., allylglycine or aminobutyric acid variants). The "{Sar}" (sarcosine) moiety enhances conformational flexibility. Key functional group variations include:
Table 1: Structural Features of Cyclosporin A-Derivative 2
Property | Description |
---|---|
Molecular Formula | C₅₈H₁₀₄N₁₀O₁₃ |
Molecular Weight | 1149.51 g/mol |
Amino Acid Sequence | VLA-{d-Ala}-LLV-{Aaa}-{Abu}-{Sar} |
Key Modifications | D-Ala substitution; nonstandard Aaa/Abu residues; sarcosine (Sar) terminus |
Physical Form | Light yellow to yellow solid |
These modifications optimize interactions with cyclophilins while reducing calcineurin inhibition, thereby diminishing immunosuppressive effects relative to CsA [1].
Synthesis of Cyclosporin A-Derivative 2 employs a convergent approach to efficiently assemble the macrocycle. This strategy involves:
The stereoselective synthesis of the P4 side-chain fragment utilizes an asymmetric chelated Claisen rearrangement. Key steps include:
Table 2: Key Asymmetric Reactions in P4 Fragment Synthesis
Reaction | Conditions | Stereoselectivity | Product |
---|---|---|---|
Claisen Rearrangement | Quinidine, CH₂Cl₂, –78°C | >95% e.e., 70–90% d.r. | Aldehyde 10 |
Aldehyde Reduction | NaBH₄, MeOH | >99% d.r. after purification | Alcohol 11 |
Conventional macrocyclization of linear precursors faces challenges like dimerization and low yields. Cyclosporin A-Derivative 2 employs a "slow release" macrocyclization strategy:
Tracking Cyclosporin A-Derivative 2 in biological matrices requires site-specific fluorescent labeling:
Table 3: Fluorescent Derivatization Methods for Cyclosporin Derivatives
Derivatization Step | Reagents/Conditions | Probes Used | Application |
---|---|---|---|
Amine Synthesis | m-CPBA → ethylenediamine, 30–40% yield | N/A | Precursor for conjugation |
Conjugation | EDAC/sulfo-NHS, pH 6.5, RT | Fluoresceinyl glycine amide, Alexa Fluor hydrazides | Cellular imaging, FRET assays |
Compounds Discussed:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7